Dibenzofuran, dibromohexachloro-
Description
Dibenzofuran, dibromohexachloro- (CAS: 109302-39-8) is a mixed halogenated dibenzofuran derivative featuring six chlorine and two bromine substituents on its aromatic rings. This compound belongs to the broader class of polychlorinated dibenzofurans (PCDFs), which are persistent organic pollutants (POPs) with significant environmental and toxicological concerns .
Properties
CAS No. |
109302-39-8 |
|---|---|
Molecular Formula |
C12H12Br2Cl6O-8 |
Molecular Weight |
544.7 g/mol |
IUPAC Name |
4a,5a,9a,9b-tetrahydrodibenzofuran;dibromide;hexachloride |
InChI |
InChI=1S/C12H12O.2BrH.6ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;;;;;;;;/h1-12H;8*1H/p-8 |
InChI Key |
OBLLJPIBKWMTRF-UHFFFAOYSA-N |
SMILES |
C1=CC2C3C=CC=CC3OC2C=C1.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Br-].[Br-] |
Canonical SMILES |
C1=CC2C3C=CC=CC3OC2C=C1.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Br-].[Br-] |
Synonyms |
Dibromohexachlorodibenzofuran |
Origin of Product |
United States |
Comparison with Similar Compounds
Substitution Patterns and Nomenclature
Dibenzofuran derivatives vary in halogen type, position, and number. Key analogs include:
Key Observations :
- Bromine’s larger atomic radius compared to chlorine may enhance binding to the aryl hydrocarbon receptor (AhR), a key pathway for dioxin-like toxicity, though this remains unverified for dibromohexachloro- derivatives .
- Substitution patterns (e.g., 1,2,3,7,8,9 vs. 1,2,3,4,7,8) significantly influence toxicity. Lateral chlorine substitutions (positions 2,3,7,8) correlate with higher TEF values .
Toxicity and Health Impacts
- Dibromohexachlorodibenzofuran: No direct toxicological data available. Assumed to exhibit dioxin-like effects (e.g., hepatotoxicity, immunotoxicity) based on structural similarity to chlorinated PCDFs .
- 1,2,3,7,8,9-Hexachlorodibenzofuran: Recognized as highly toxic (TEF = 0.1), with documented carcinogenicity in animal studies .
- Unsubstituted Dibenzofuran: Non-toxic (TEF = 0); lacks bioactivity due to absence of halogens .
Environmental Persistence and Sources
- Dibromohexachlorodibenzofuran: Likely persists in soil and sediments due to halogenation. Potential sources include industrial byproducts or incomplete combustion of brominated flame retardants .
- Chlorinated PCDFs : Formed during combustion (e.g., waste incineration) or as byproducts in pesticide synthesis. Environmental half-lives range from years to decades .
- Regulatory Status : Chlorinated PCDFs are listed under the Stockholm Convention on POPs. Brominated analogs remain less regulated due to data gaps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
